molecular formula C16H17N3O6S B5802430 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No.: B5802430
M. Wt: 379.4 g/mol
InChI Key: FWLAFMMWVYUXHI-LICLKQGHSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds Hydrazones, a subclass of Schiff bases, are formed when hydrazine or its derivatives react with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-methyl-3-nitrobenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with amine or hydroxyl groups replacing the nitro group.

    Substitution: Substituted derivatives with new functional groups replacing the nitro group.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the presence of functional groups like nitro and methoxy can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-11-4-7-14(9-15(11)19(20)21)26(22,23)18-17-10-12-5-6-13(24-2)8-16(12)25-3/h4-10,18H,1-3H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLAFMMWVYUXHI-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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